Cas no 928-92-7 ((4E)-4-Hexen-1-ol)

(4E)-4-Hexen-1-ol structure
(4E)-4-Hexen-1-ol structure
상품 이름:(4E)-4-Hexen-1-ol
CAS 번호:928-92-7
MF:C6H12O
메가와트:100.158882141113
MDL:MFCD00009713
CID:40269
PubChem ID:24854256

(4E)-4-Hexen-1-ol 화학적 및 물리적 성질

이름 및 식별자

    • 4-Hexen-1-ol
    • 4-Hexen-1-ol,predominantly trans
    • Hex-4-en-1-ol (Trans mainly)
    • (E)-4-Hexen-1-ol
    • trans-4-Hexenol
    • Einecs 213-188-6
    • FEMA 3430
    • trans-4-hexen-1-ol
    • trans-hex-4-en-1-ol
    • (E)-Hex-4-en-1-ol
    • 4-Hexen-1-ol, (4E)-
    • 4-Hexen-1-ol, (E)-
    • (4E)-4-Hexen-1-ol
    • E-4-Hexen-1-ol
    • ZHB2532C2H
    • VTIODUHBZHNXFP-NSCUHMNNSA-N
    • (E)-4-Hexenol
    • FEMA No. 3430
    • FCH4013137
    • EBD3313922
    • 4-Hexen-1-ol, predominantly tran
    • (4E)-4-Hexen-1-ol (ACI)
    • 4-Hexen-1-ol, (E)- (8CI)
    • NSC 409218
    • UNII-KD6QZU1YM7
    • 4-Hexen-1-ol, >=96%, predominantly trans, FG
    • D71247
    • 4-Hexen-1-ol, predominantly trans, 97%
    • CS-0163135
    • 4-Hexen-1-ol pound notmixture of isomers pound notpredominantly trans
    • UNII-ZHB2532C2H
    • 4-HEXEN-1-OL, TRANS-
    • AS-10588
    • (4e)-hex-4-en-1-ol
    • Q27295510
    • 4-Hexen-1-ol, predominantly trans
    • MFCD00009713
    • EN300-95400
    • AKOS022177872
    • 6126-50-7
    • InChI=1/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2
    • (E)-4-Hexen-1-ol; (E)-4-Hexen-1-ol; trans-4-Hexen-1-ol; trans-4-Hexenol
    • SCHEMBL98125
    • DTXSID40878841
    • CHEBI:166837
    • NS00079935
    • AI3-34796
    • DB-000102
    • FEMA NO. 3430, E-
    • 928-92-7
    • DB-003638
    • KD6QZU1YM7
    • MDL: MFCD00009713
    • 인치: 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+
    • InChIKey: VTIODUHBZHNXFP-NSCUHMNNSA-N
    • 미소: C(CCO)/C=C/C

계산된 속성

  • 정밀분자량: 100.088815g/mol
  • 표면전하: 0
  • XLogP3: 1.2
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 회전 가능한 화학 키 수량: 3
  • 동위원소 질량: 100.088815g/mol
  • 단일 동위원소 질량: 100.088815g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 20.2Ų
  • 중원자 수량: 7
  • 복잡도: 48.1
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.851 g/mL at 25 °C(lit.)
  • 융해점: 22.55°C (estimate)
  • 비등점: 159-160 °C(lit.)
  • 플래시 포인트: 화씨 온도: 141.8°f
    섭씨: 61 ° c
  • 굴절률: n20/D 1.439(lit.)
  • 수용성: Slightly soluble in water.
  • PSA: 20.23000
  • LogP: 1.33500
  • FEMA: 3430
  • 용해성: 물에 살짝 녹다

(4E)-4-Hexen-1-ol 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H319
  • 경고성 성명: P305+P351+P338
  • 위험물 운송번호:1993
  • WGK 독일:3
  • 위험 범주 코드: 36
  • 보안 지침: 26
  • 위험물 표지: Xi
  • 패키지 그룹:III
  • TSCA:Yes
  • 위험 등급:3.2
  • 저장 조건:Sealed in dry,Room Temperature
  • 포장 등급:III
  • 보안 용어:3.2

(4E)-4-Hexen-1-ol 세관 데이터

  • 세관 번호:2905290000
  • 세관 데이터:

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    2905290000

    개요:

    290529000 기타 불포화 일원 알코올.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

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    요약:

    290529000종의 불포화 일원알코올.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

(4E)-4-Hexen-1-ol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A1360391-25g
(E)-Hex-4-en-1-ol
928-92-7 98% (E>85%)
25g
$78.0 2025-02-24
abcr
AB332535-100 g
4-Hexen-1-ol, predominantly trans, 97%; .
928-92-7 97%
100g
€1069.50 2023-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H54459-5g
4-Hexen-1-ol, predominantly trans, 97%
928-92-7 97%
5g
¥2372.00 2023-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H38620-1g
4-Hexen-1-ol
928-92-7
1g
¥78.0 2021-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H300983-5g
(4E)-4-Hexen-1-ol
928-92-7 95%
5g
¥169.90 2023-09-02
Cooke Chemical
BD1547132-5g
4-Hexen-1-ol
928-92-7 97%
5g
RMB 224.80 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YY819-1g
(4E)-4-Hexen-1-ol
928-92-7 97%
1g
128CNY 2021-05-10
abcr
AB332535-1 g
4-Hexen-1-ol, predominantly trans, 97%; .
928-92-7 97%
1g
€79.60 2023-04-26
abcr
AB332535-5 g
4-Hexen-1-ol, predominantly trans, 97%; .
928-92-7 97%
5g
€146.10 2023-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
237604-5G
(4E)-4-Hexen-1-ol
928-92-7
5g
¥1359.89 2023-12-09

(4E)-4-Hexen-1-ol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
참조
Total Synthesis of (-)-Histrionicotoxin
Adachi, Yohei; Kamei, Noriyuki; Yokoshima, Satoshi; Fukuyama, Tohru, Organic Letters, 2011, 13(16), 4446-4449

합성회로 2

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 90 min, 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
참조
Capturing primary ozonides for a syn-dihydroxylation of olefins
Arriaga, Danniel K. ; Thomas, Andy A., Nature Chemistry, 2023, 15(9), 1262-1266

합성회로 3

반응 조건
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: (SP-5-41)-Dichloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylid… Solvents: Dichloromethane ;  3 h, 50 °C
참조
Selective isomerization of a terminal olefin catalyzed by a ruthenium complex: the synthesis of indoles through ring-closing metathesis
Arisawa, Mitsuhiro; Terada, Yukiyoshi; Nakagawa, Masako; Nishida, Atsushi, Angewandte Chemie, 2002, 41(24), 4732-4734

합성회로 4

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Oxygen Solvents: Acetone ,  Ethyl acetate ;  40 min, rt; 1 h
참조
Characterization of an epoxide hydrolase from the Florida red tide dinoflagellate, Karenia brevis
Sun, Pengfei; Leeson, Cristian ; Zhi, Xiaoduo; Leng, Fenfei; Pierce, Richard H.; et al, Phytochemistry (Elsevier), 2016, 122, 11-21

합성회로 5

반응 조건
1.1 Reagents: Sodium Solvents: Ammonia
참조
Stereoselective synthesis of alkenyl alcohols using dissolving metal (calcium, sodium) reduction
Zhou, Jingyao; Lu, Guodi; Huang, Xin; Wu, Shihui, Synthetic Communications, 1991, 21(3), 435-41

합성회로 6

반응 조건
1.1 Reagents: Methyllithium Catalysts: Cuprous cyanide Solvents: Diethyl ether ,  Pentane
1.2 Reagents: Water
참조
A stereoselective synthesis of functionalized alkenyllithiums and alkenyl cyanocuprates by the copper(I)-catalyzed coupling of organolithium reagents with α-lithiated cyclic enol ethers
Kocienski, Philip; Wadman, Sjoerd; Cooper, Kelvin, Journal of the American Chemical Society, 1989, 111(6), 2363-5

합성회로 7

반응 조건
1.1 Reagents: Sodium
참조
3,4-Dihydro-2H-pyran
Kierkus, Paul Ch., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

합성회로 8

반응 조건
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1.5 h, reflux
참조
Development of Isomerization and Cycloisomerization with Use of a Ruthenium Hydride with N-Heterocyclic Carbene and Its Application to the Synthesis of Heterocycles
Arisawa, Mitsuhiro; Terada, Yukiyoshi; Takahashi, Kazuyuki; Nakagawa, Masako; Nishida, Atsushi, Journal of Organic Chemistry, 2006, 71(11), 4255-4261

합성회로 9

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
참조
Catalytic Epoxidation of Alkenes with Oxone
Denmark, Scott E.; Forbes, David C.; Hays, David S.; DePue, Jeffrey S.; Wilde, Richard G., Journal of Organic Chemistry, 1995, 60(5), 1391-407

합성회로 10

반응 조건
1.1 Reagents: Sodium ,  Chlorine Solvents: Diethyl ether
참조
(E)-4-hexen-1-ol
Paul, Raymond; Riobe, Olivier; Maumy, Michel, Organic Syntheses, 1976, 55, 62-7

합성회로 11

반응 조건
1.1 Reagents: Magnesium Solvents: Diethyl ether
참조
Magnesium ring scission reaction of 2-alkyl-3-chlorotetrahydropyran
Ding, Xinteng; Ge, Yu; Teng, Zhu; Fan, Junyao, Huaxue Xuebao, 1987, 45(11), 1138-9

합성회로 12

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: tert-Butyl methyl ether ;  overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
참조
Iodide-catalyzed cyclization of unsaturated N-chloroamines: a new way to synthesize 3-chloropiperidines
Noack, Michael; Gottlich, Richard, European Journal of Organic Chemistry, 2002, (18), 3171-3178

합성회로 13

반응 조건
1.1 Reagents: Sodium Solvents: Diisopropyl ether
참조
The synthesis of some 4-alken-1-ols
Brandon, Richard C.; Derfer, John M.; Boord, Cecil E., Journal of the American Chemical Society, 1950, 72, 2120-2

합성회로 14

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
참조
Intramolecular N-alkenylnitrone additions. Regio- and stereochemistry
Oppolzer, W.; Siles, S.; Snowden, R. L.; Bakker, B. H.; Petrzilka, M., Tetrahedron, 1985, 41(17), 3497-509

합성회로 15

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Iron-Catalyzed Intramolecular Allylic C-H Amination
Paradine, Shauna M.; White, M. Christina, Journal of the American Chemical Society, 2012, 134(4), 2036-2039

합성회로 16

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 5 min, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
참조
Total Synthesis and Biological Evaluation of Siladenoserinol A and its Analogues
Yoshida, Masahito ; Saito, Koya ; Kato, Hikaru ; Tsukamoto, Sachiko ; Doi, Takayuki, Angewandte Chemie, 2018, 57(18), 5147-5150

합성회로 17

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C
참조
Highly Functionalized and Potent Antiviral Cyclopentane Derivatives Formed by a Tandem Process Consisting of Organometallic, Transition-Metal-Catalyzed, and Radical Reaction Steps
Jagtap, Pratap R.; Ford, Leigh; Deister, Elmar; Pohl, Radek; Cisarova, Ivana; et al, Chemistry - A European Journal, 2014, 20(33), 10298-10304

합성회로 18

반응 조건
1.1 Reagents: Sodium Solvents: Diethyl ether ,  p-Xylene
참조
Synthesis of (+/-)-brevioxime and (+/-)-puraquinonic acid and studies on peptide ligation and acyl transfer
Hisaindee, Soleiman, 2003, , 64(7),

합성회로 19

반응 조건
참조
Preparation and application of thermo-color materials based on heat sensitive dyestuffs
Guo, Jiazhen; Cheng, Qichao; Liu, Zhengtang, Huagong Jinzhan, 1997, (6), 57-59

(4E)-4-Hexen-1-ol Raw materials

(4E)-4-Hexen-1-ol Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:928-92-7)(4E)-4-Hexen-1-ol
A844379
순결:99%
재다:100g
가격 ($):190.0